methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound with potential applications across various fields including chemistry, biology, medicine, and industry. Its unique structure combines a benzoate ester with a substituted thiadiazole and pyrazole moiety, which contributes to its distinct chemical properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. One plausible synthetic route begins with the synthesis of the pyrazole moiety, followed by the formation of the 1,3,4-thiadiazole ring. The final steps involve the coupling of the thiadiazole and pyrazole intermediates with the benzoate ester using a thioether linkage.
Industrial Production Methods: In industrial settings, the production of methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate would likely be optimized for scale. This might involve the use of automated synthesis equipment, more efficient reagents, and reaction conditions that ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom within the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: The aromatic rings present in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxy acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products include amines and alcohols.
Substitution reactions yield halogenated derivatives.
Scientific Research Applications
The compound has a broad range of scientific research applications:
Chemistry: It is utilized as an intermediate in the synthesis of other complex molecules.
Biology: It may function as a probe to study enzyme-substrate interactions or as a biochemical tool.
Medicine: There is potential for its use in drug development, especially in designing inhibitors for specific biological targets.
Industry: Its derivatives could be used in the manufacturing of materials with specific chemical properties, like polymers or resins.
Mechanism of Action
Mechanism: The compound’s biological activity is often attributed to its ability to interact with specific molecular targets within cells. This might involve binding to enzymes or receptors, thereby modulating their activity.
Molecular Targets and Pathways:
Enzymes: It might inhibit or activate enzymes by binding to their active sites.
Receptors: Interaction with cell surface receptors could trigger signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Methyl 4-(((5-(3-hydroxy-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.
Ethyl 4-(((5-(3-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate.
Methyl 4-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)phenylcarbamate.
Each of these compounds features slight variations in the substituents, which can significantly alter their physical, chemical, and biological properties.
Properties
IUPAC Name |
methyl 4-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-22-8-12(14(21-22)25-2)13(23)18-16-19-20-17(28-16)27-9-10-4-6-11(7-5-10)15(24)26-3/h4-8H,9H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNFQHSKXIZMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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